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Compound of Interest

Compound Name: Trifluoromethionine

Cat. No.: B1219614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethionine (TFM), a non-canonical amino acid analogue of methionine, has emerged

as a powerful tool in structural biology. Its unique trifluoromethyl group (CF3) serves as a

sensitive reporter for fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy,

enabling detailed studies of protein structure, dynamics, and interactions with minimal

perturbation to the native protein. This document provides detailed application notes and

experimental protocols for the utilization of TFM in structural biology research.

Application Note 1: TFM as a ¹⁹F NMR Probe for
Protein Structure and Dynamics
The incorporation of TFM into proteins provides a highly sensitive probe for monitoring local

environmental changes. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high

gyromagnetic ratio, resulting in a strong NMR signal with no background from biological

systems.[1][2] The chemical shift of the ¹⁹F nucleus in TFM is exquisitely sensitive to changes

in its local environment, including protein folding, conformational changes, and ligand binding.

[2]

Key Advantages:

High Sensitivity: The trifluoromethyl group provides a strong, easily detectable NMR signal.

[1]
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Background-Free Spectra: The absence of fluorine in native proteins ensures that all signals

originate from the TFM probe.[1]

Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to subtle changes in

protein conformation and electrostatic environment.

Minimal Perturbation: TFM is structurally similar to methionine, often leading to minimal

disruption of protein structure and function.

Application Note 2: TFM in Drug Discovery for
Ligand Binding and Fragment Screening
¹⁹F NMR utilizing TFM-labeled proteins is a robust method for identifying and characterizing

ligand binding, making it highly valuable in drug discovery. This technique can be used for

fragment-based screening, affinity quantification, and assessing druggability.[3] Both protein-

observed and ligand-observed ¹⁹F NMR experiments can be employed. In protein-observed

experiments, changes in the ¹⁹F chemical shifts of TFM residues upon ligand binding are

monitored to determine binding affinity (Kd) and kinetics (kon, koff).[1]

Key Applications in Drug Discovery:

Fragment-Based Screening: Rapidly screen libraries of small, fluorinated fragments to

identify binders.[4]

Affinity Determination: Quantify the dissociation constant (Kd) of protein-ligand interactions

through titration experiments.[1][3]

Mechanism of Action Studies: Elucidate how ligands, including agonists and antagonists,

induce conformational changes in target proteins.

Quantitative Data Summary
The following tables summarize key quantitative data related to the incorporation and use of

Trifluoromethionine in proteins.
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Parameter
Organism/Syst
em

Protein Value Reference

Incorporation

Efficiency
E. coli (in vivo) Phage Lysozyme 31% (low level)

E. coli (in vivo) Phage Lysozyme 70% (high level)

Cell-Free System Cyclophilin A
High efficiency

(not quantified)

Protein

Expression Yield
E. coli (in vivo) General Proteins

Up to 17-34 mg/L

(unlabeled)
[5]

E. coli (in vivo) General Proteins
Up to 14-25 mg/L

(triple-labeled)
[5]

Cell-Free System GFP

Up to 72.5-fold

increase with

CECF

[6]

Table 1: Trifluoromethionine Incorporation and Protein Yield.Note: Specific yields for TFM-

labeled proteins can vary significantly depending on the protein and expression conditions. The

provided values for general and labeled proteins offer a representative range.

Parameter
Protein
System

Ligand(s) Value Reference

Dissociation

Constant (Kd)

Brd4

Bromodomain

AU1 (BPTF

ligand)
2.8 µM [7]

Src Homology 3

(SH3) Domain

Proline-rich

peptides
µM to mM range [1]

Protein Stability

(ΔTm)
RecA ATP (5 mM) +4.5°C [8]

Tropomyosin

Fragments
-

Tm range: 29°C

to 47°C
[9]
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Table 2: Ligand Binding Affinity and Protein Stability Data.Note: The ΔTm values are illustrative

of the changes that can be observed upon ligand binding or due to sequence variations and

are not specific to TFM-labeled proteins.

Experimental Protocols
Protocol 1: In Vivo Incorporation of Trifluoromethionine
in E. coli
This protocol is adapted from methodologies for incorporating methionine analogues into

proteins using a methionine auxotrophic E. coli strain.

1. Materials:

E. coli methionine auxotrophic strain (e.g., B834(DE3) or DL41).

Expression plasmid containing the gene of interest under a suitable promoter (e.g., T7).

Minimal medium (e.g., M9).

L-Methionine stock solution (50 mg/mL).

L-Trifluoromethionine (TFM) stock solution (50 mg/mL).

IPTG stock solution (1 M).

Antibiotics as required for plasmid maintenance.

2. Procedure:

Transform the expression plasmid into the methionine auxotrophic E. coli strain.

Inoculate a single colony into 5 mL of minimal medium supplemented with methionine (50

µg/mL) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

Use the overnight culture to inoculate 1 L of minimal medium containing methionine (50

µg/mL) and antibiotic. Grow at 37°C until the OD600 reaches 0.8-1.0.
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To manage TFM toxicity and control incorporation levels, initially grow cells in a methionine-

rich medium.

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

Wash the cell pellet once with sterile, pre-warmed minimal medium lacking methionine.

Resuspend the cell pellet in 1 L of pre-warmed minimal medium.

To achieve a specific level of TFM incorporation, add a controlled mixture of L-methionine

and L-TFM. For high incorporation (e.g., ~70%), a higher ratio of TFM to methionine is used.

Start with a concentration of 25-50 µg/mL of TFM.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve

protein folding and solubility.

Harvest the cells by centrifugation and store the pellet at -80°C or proceed with protein

purification.

Protocol 2: Cell-Free Protein Synthesis (CFPS) of TFM-
Labeled Proteins
CFPS is advantageous for incorporating TFM as it bypasses cellular toxicity. This is a general

protocol that can be adapted for TFM.[10][11][12][13][14][15]

1. Materials:

Commercial CFPS kit (e.g., based on E. coli S30 extract).

Expression plasmid or linear DNA template with the gene of interest under a T7 promoter.

Amino acid mixture lacking methionine.

L-Trifluoromethionine (TFM).

T7 RNA Polymerase.
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Energy source (e.g., ATP, GTP).

2. Procedure:

Thaw all CFPS components on ice.

Prepare the reaction mixture in a microcentrifuge tube on ice. For a typical 50 µL reaction,

combine:

Cell extract

Reaction buffer

Amino acid mixture lacking methionine

L-Trifluoromethionine (final concentration typically 1-2 mM)

Energy source

T7 RNA Polymerase

DNA template (plasmid or linear PCR product, ~5-10 nM final concentration)

Nuclease-free water to the final volume.

Mix the components gently by pipetting.

Incubate the reaction at the recommended temperature (typically 29-37°C) for 2-8 hours.

Incubation can be done in a thermomixer with gentle shaking.

After incubation, the expressed protein can be directly used for analysis or purified.

Protocol 3: ¹⁹F NMR for Ligand Binding Analysis
This protocol describes a typical protein-observed ¹⁹F NMR titration experiment to determine

the dissociation constant (Kd).[3][4]

1. Materials:
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Purified TFM-labeled protein.

NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) with 10% D₂O.

Ligand stock solution in the same NMR buffer.

NMR tubes.

2. Procedure:

Prepare an NMR sample of the TFM-labeled protein at a suitable concentration (e.g., 20-100

µM) in the NMR buffer.

Acquire a reference 1D ¹⁹F NMR spectrum of the protein alone.

Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

Typical Parameters:

Pulse Program: 1D pulse-acquire with ¹H decoupling.

Sweep Width: ~30-50 ppm, centered on the expected TFM signal.

Acquisition Time: ~1 second.

Relaxation Delay: 3-5 seconds.

Number of Scans: 1024-4096, depending on concentration.

Temperature: 298 K.

Prepare a concentrated stock of the ligand in the same NMR buffer.

Perform a titration by adding small aliquots of the ligand stock solution to the protein sample.

After each addition, mix thoroughly and acquire a 1D ¹⁹F NMR spectrum.

Monitor the changes in the chemical shift of the TFM ¹⁹F signals as a function of the ligand

concentration.
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Plot the chemical shift perturbation (Δδ) against the ligand concentration.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to

calculate the dissociation constant (Kd).

Application Note 3: TFM in Protein X-ray
Crystallography
While the use of TFM is well-established in NMR, its application in protein X-ray crystallography

is less common. There are currently no widely available crystal structures of proteins with

incorporated TFM in the Protein Data Bank. However, the principles of using heavy atoms for

phasing, such as in Selenomethionine (SeMet) crystallography, suggest potential applications.

Potential Challenges and Considerations:

Electron Density: The high electron density of the fluorine atoms in the trifluoromethyl group

could potentially be used for phasing, similar to anomalous scattering from selenium in

SeMet. However, the scattering power of fluorine is lower than that of selenium.

Structural Perturbation: Although TFM is a relatively conservative mutation, the bulkier and

more electronegative trifluoromethyl group could potentially alter crystal packing or introduce

local disorder, hindering crystallization or affecting crystal quality.

Crystallization Screening: Proteins incorporating TFM may require different crystallization

conditions compared to the wild-type protein. Extensive screening of crystallization

conditions would be necessary.

Despite these challenges, the successful crystallization of proteins containing other fluorinated

amino acids, such as fluoroprolines, suggests that obtaining crystal structures of TFM-labeled

proteins is feasible.[16]
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Caption: Workflow for a TFM-based ¹⁹F NMR ligand binding study.
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Caption: Logic of TFM as a ¹⁹F NMR probe in structural biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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